molecular formula C11H23NO2S B14917224 2-(((2-Ethylbutyl)amino)methyl)tetrahydrothiophene 1,1-dioxide

2-(((2-Ethylbutyl)amino)methyl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B14917224
M. Wt: 233.37 g/mol
InChI Key: MQEBRXRBSGFJKM-UHFFFAOYSA-N
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Description

2-(((2-Ethylbutyl)amino)methyl)tetrahydrothiophene 1,1-dioxide is a complex organic compound that belongs to the class of tetrahydrothiophene derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-Ethylbutyl)amino)methyl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene with appropriate amines and oxidizing agents. One common method is the reaction of tetrahydrothiophene with 2-ethylbutylamine in the presence of a catalyst, followed by oxidation to form the 1,1-dioxide derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of robust catalysts and optimized reaction conditions to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(((2-Ethylbutyl)amino)methyl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfoxides, sulfones, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(((2-Ethylbutyl)amino)methyl)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(((2-Ethylbutyl)amino)methyl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((2-Ethylbutyl)amino)methyl)tetrahydrothiophene 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a sulfone group within the tetrahydrothiophene ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H23NO2S

Molecular Weight

233.37 g/mol

IUPAC Name

N-[(1,1-dioxothiolan-2-yl)methyl]-2-ethylbutan-1-amine

InChI

InChI=1S/C11H23NO2S/c1-3-10(4-2)8-12-9-11-6-5-7-15(11,13)14/h10-12H,3-9H2,1-2H3

InChI Key

MQEBRXRBSGFJKM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNCC1CCCS1(=O)=O

Origin of Product

United States

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